5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-1-3-10(9(14)5-7)18-6-8-2-4-11(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEDMIFFOPJQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from Furan-2-carboxamide
Procedure :
-
Furan-2-carboxamide (111.1 g) is refluxed with acetone azine (224 g) and water (70 mL) at 100–120°C.
-
Ammonia and acetone distillate are removed, leaving furan-2-carbohydrazide.
Mechanism :
Alternative Routes
-
Direct hydrazinolysis : Furan-2-carbonyl chloride reacts with hydrazine hydrate in ethanol.
-
Enzymatic hydrolysis : Lipase-catalyzed cleavage of furan-2-carbonyl esters, though less common.
Introduction of the (2,4-Dichlorophenoxy)methyl Group
The dichlorophenoxy moiety is introduced via Williamson ether synthesis or nucleophilic substitution , leveraging methodologies from 2,4-dichlorophenoxyacetic acid (2,4-D) production.
Chloromethylation of Furan-2-carbohydrazide
Procedure :
-
Chloromethylation :
-
Etherification with 2,4-Dichlorophenol :
Mechanism :
Direct Alkylation Using Dichlorophenoxy Methyl Halides
Procedure :
-
Furan-2-carbohydrazide reacts with (2,4-dichlorophenoxy)methyl bromide in acetonitrile with NaH.
-
Conditions : 25°C, 4 hours.
Optimization and Industrial Scalability
Catalytic Chlorination
Iron phthalocyanine (FePC) enhances chlorination efficiency in dichlorophenoxy intermediates, as seen in 2,4-D synthesis:
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. AcOH) | DMF | +15% yield |
| Temperature | 80°C | Maximizes rate |
| Base (K₂CO₃ vs. NaOH) | K₂CO₃ | Reduces hydrolysis |
Challenges and Impurity Control
Common impurities include:
-
2,6-Dichlorophenoxy analogs : Result from poor regioselectivity during chlorination.
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Unreacted intermediates : Mitigated via vacuum distillation and recrystallization.
Purification Methods :
Chemical Reactions Analysis
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the furohydrazide group, which can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Key Observations:
- Electron Effects: The nitro group in the 2-chloro-5-nitrophenoxy analog introduces strong electron-withdrawing effects, which may alter metabolic stability or reactivity .
Biological Activity
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal contexts. This article provides an in-depth examination of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The compound features a furohydrazide moiety that may influence its biological interactions. Understanding the structure is crucial for predicting its activity and potential applications.
The biological activity of this compound can be linked to the mechanisms by which 2,4-D exerts its effects:
- Auxin Mimicry : Like 2,4-D, this compound may mimic auxin (a plant hormone) leading to uncontrolled growth in susceptible plants. This results in symptoms such as leaf curling and stem elongation.
- Toxicity Pathways : The compound could potentially disrupt cellular processes through oxidative stress or interference with metabolic pathways.
Antimicrobial Activity
Research indicates that compounds related to 2,4-D exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.
Herbicidal Activity
This compound likely retains herbicidal properties similar to those of 2,4-D. It acts as a systemic herbicide affecting broadleaf weeds while being less harmful to grasses.
Toxicological Profile
The toxicity of this compound is an essential consideration:
| Toxicity Parameter | Value |
|---|---|
| Acute Oral LD50 | Up to 50 mg/kg |
| Inhalation LC50 | ≤0.05 mg/L |
| Chronic Effects | Potential endocrine disruption |
Case Studies
- Acute Poisoning Case : A case study documented severe poisoning from 2,4-D ingestion where the patient exhibited symptoms such as muscle spasms and respiratory failure. Although specific data on this compound was not available, the similarities in chemical structure suggest comparable risks .
- Environmental Impact Study : Research on the degradation of 2,4-D in agricultural soils indicated that it follows first-order kinetics with a half-life of approximately 4.6 days. This rapid degradation suggests that compounds like this compound may also degrade quickly in environmental settings .
Research Findings
A meta-analysis of various studies highlights the following findings regarding the biological activity of related compounds:
- Endocrine Disruption : Exposure to compounds like 2,4-D has been linked to alterations in thyroid function and reproductive health in animal models .
- Hematological Effects : Repeated exposure has shown significant impacts on blood parameters such as decreased erythrocyte counts and hematocrit levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
